
9H-Purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a purine core substituted with a benzyl group and a butyl-dihydroisobenzofuran moiety, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Purine Core: Starting from commercially available purine precursors, the purine core can be synthesized through condensation reactions.
Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions using benzyl halides and a suitable base.
Attachment of the Butyl-Dihydroisobenzofuran Moiety: This step may involve the coupling of the butyl-dihydroisobenzofuran fragment to the purine core through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving purine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine would depend on its interaction with specific molecular targets. Potential targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
9-Benzyl-9H-purine: Lacks the butyl-dihydroisobenzofuran moiety.
6-(6-Butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine: Lacks the benzyl group.
9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-adenine: Similar structure but with an adenine core.
Uniqueness
The unique combination of the benzyl group and the butyl-dihydroisobenzofuran moiety in 9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine may impart distinct chemical and biological properties compared to other purine derivatives
特性
CAS番号 |
528570-70-9 |
|---|---|
分子式 |
C24H24N4O |
分子量 |
384.5 g/mol |
IUPAC名 |
9-benzyl-6-(6-butyl-1,3-dihydro-2-benzofuran-5-yl)purine |
InChI |
InChI=1S/C24H24N4O/c1-2-3-9-18-10-19-13-29-14-20(19)11-21(18)22-23-24(26-15-25-22)28(16-27-23)12-17-7-5-4-6-8-17/h4-8,10-11,15-16H,2-3,9,12-14H2,1H3 |
InChIキー |
KBHWNFLWVNQTIU-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C=C2COCC2=C1)C3=C4C(=NC=N3)N(C=N4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


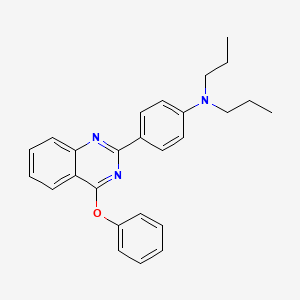
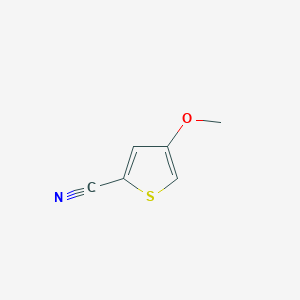
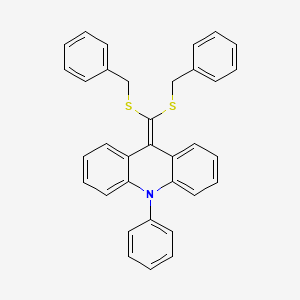

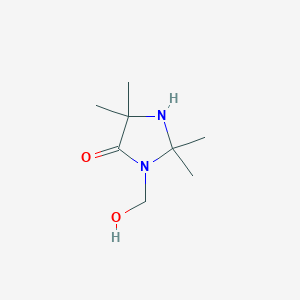
![N-[(Pyrimidin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B12938345.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine](/img/structure/B12938354.png)
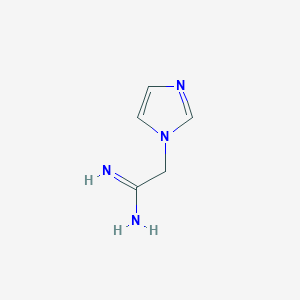
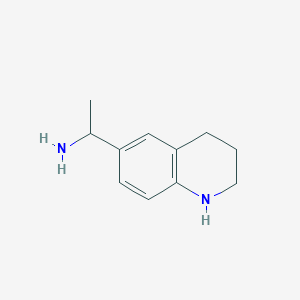
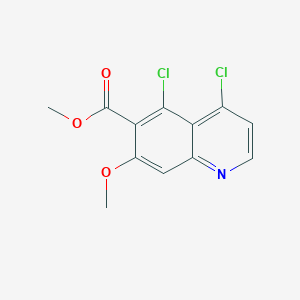

![tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12938369.png)

